![molecular formula C18H11NO3 B2441551 2-(2-Nitrophenyl)dibenzo[b,d]furan CAS No. 1246308-82-6](/img/structure/B2441551.png)

2-(2-Nitrophenyl)dibenzo[b,d]furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

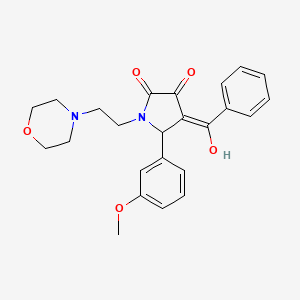

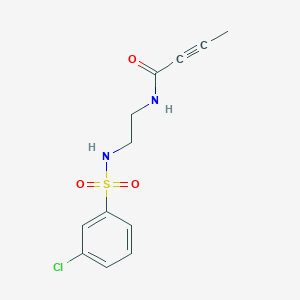

“2-(2-Nitrophenyl)dibenzo[b,d]furan” is a chemical compound with the molecular formula C18H11NO3 and a molecular weight of 289.28 . It is an aromatic compound that has two benzene rings fused to a central furan ring .

Synthesis Analysis

The synthesis of “2-(2-Nitrophenyl)dibenzo[b,d]furan” involves a series of reactions. One approach involves the use of 2-bromodibenzo[b,d]furan and (2-nitrophenyl)boronic acid. These are dissolved in tetrahydrofuran (THF) and potassium carbonate, and then tetrakis(triphenylphosphine)palladium is added. The mixture is stirred under reflux conditions for several hours . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Molecular Structure Analysis

The molecular structure of “2-(2-Nitrophenyl)dibenzo[b,d]furan” consists of two benzene rings fused to a central furan ring . This structure is thermally robust and has a convenient liquid range .

Chemical Reactions Analysis

“2-(2-Nitrophenyl)dibenzo[b,d]furan” undergoes various chemical reactions. For instance, it can undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It can also undergo a reaction with butyl lithium, resulting in di lithiation .

Scientific Research Applications

- DBF and its derivatives have been investigated for their potential use in OLEDs. Researchers have designed and synthesized double boron-based narrowband pure-green multiresonance (MR) emitters using DBF as a linkage between two B–N skeletons . These emitters exhibit ultrapure green emission, high external quantum efficiencies (EQEs), and narrow emission peaks, meeting industry standards. The rigid and symmetric molecular structure of DBF extends π-conjugation length, resulting in efficient electroluminescence.

- Novel hole blocking materials based on DBF and its analog, dibenzo[b,d]thiophene, have been designed for blue phosphorescent OLEDs. These materials enhance device efficiency and longevity by blocking holes and improving charge balance . Their thermal, optical, and electrochemical properties contribute to stable and efficient OLED performance.

- In a study from 2022, researchers synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives containing a furan moiety. These compounds were evaluated for their antibacterial activity against various strains, including S. aureus and MRSA . While not directly DBF, this research highlights the potential of furan-based compounds in antimicrobial applications.

Organic Light-Emitting Diodes (OLEDs)

Hole Blocking Materials (HBMs) for Phosphorescent OLEDs

Antibacterial Activity

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B is a key regulator of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity .

Mode of Action

It’s known that dibenzo[b,d]furan derivatives can inhibit tumor necrosis factor (tnf-α) production . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Biochemical Pathways

Compounds containing a dibenzo[b,d]furan fragment have been shown to possess antioxidant, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

It’s known that several natural products with a dibenzo[b,d]-furan moiety display remarkable anticancer and anti-microbial activity . Additionally, compounds containing a dibenzo[b,d]furan fragment can inhibit tumor necrosis factor (TNF-α) production and can be employed as antiallergic agents .

properties

IUPAC Name |

2-(2-nitrophenyl)dibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVCNKOEXITNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)dibenzo[b,d]furan | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)

![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2441477.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)

![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)

![N-Ethyl-N-[2-[4-[2-(methylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2441489.png)